1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13461094
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3O |
|---|---|
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | 1-[(2S)-2-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H25N3O/c1-10(2)14(8-6-13)9-12-5-4-7-15(12)11(3)16/h10,12H,4-9,13H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | QLGRTTVQBLFSHV-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)N(CCN)C[C@@H]1CCCN1C(=O)C |
| SMILES | CC(C)N(CCN)CC1CCCN1C(=O)C |
| Canonical SMILES | CC(C)N(CCN)CC1CCCN1C(=O)C |
Introduction
Molecular Formula
The molecular formula is C11H23N3O, indicating:
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Carbon (C): 11 atoms
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Hydrogen (H): 23 atoms
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Nitrogen (N): 3 atoms
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Oxygen (O): 1 atom
Chirality
The "(S)" designation signifies the stereochemistry at the chiral center, ensuring a specific spatial arrangement critical for biological activity.
Synthesis Pathways
The synthesis of 1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves:
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Preparation of the Pyrrolidine Core:
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Starting with commercially available pyrrolidine derivatives.
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Functionalization of the nitrogen atom with an ethanone group via acylation reactions.
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Side Chain Modification:
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Introduction of the aminoethyl group through alkylation reactions.
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Incorporation of the isopropyl group via reductive amination or similar techniques.
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Chirality Control:
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Use of enantiomerically pure starting materials or chiral catalysts to ensure the (S)-configuration.
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Pharmaceutical Research
Compounds with similar structures often serve as intermediates in drug discovery, particularly for:
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Neurological agents targeting neurotransmitter systems.
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Antimicrobial compounds due to their amine-rich structure.
Material Science
The presence of functional groups like ethanone and pyrrolidine makes it a candidate for polymer precursors or surface-modifying agents in advanced materials.
Spectroscopic Characterization
To confirm its structure, typical methods include:
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NMR Spectroscopy: Identifies hydrogen and carbon environments within the molecule.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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IR Spectroscopy: Detects functional groups like C=O (ketone) and N-H (amine).
Example Data Table
| Technique | Key Observations |
|---|---|
| NMR (1H, 13C) | Signals corresponding to CH3 (ethanone) and CH groups |
| IR Spectroscopy | Peaks at ~1700 cm⁻¹ (C=O stretch) |
| MS | Molecular ion peak at m/z = 213 |
Challenges in Research
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Synthetic Complexity:
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Maintaining stereochemical purity during synthesis can be challenging.
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Limited Data:
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Few studies exist specifically on this compound, necessitating further exploration.
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